molecular formula C8H5NO2S B8815901 5-Phenyl-1,3,4-oxathiazol-2-one CAS No. 5852-49-3

5-Phenyl-1,3,4-oxathiazol-2-one

Cat. No. B8815901
CAS RN: 5852-49-3
M. Wt: 179.20 g/mol
InChI Key: NDAURKDIFHXVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1,3,4-oxathiazol-2-one is a useful research compound. Its molecular formula is C8H5NO2S and its molecular weight is 179.20 g/mol. The purity is usually 95%.
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properties

CAS RN

5852-49-3

Product Name

5-Phenyl-1,3,4-oxathiazol-2-one

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

5-phenyl-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C8H5NO2S/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

NDAURKDIFHXVHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Chlorocarbonylsulfenyl chloride was prepared by a literature procedure. A mixture of 784.9 g (4.22 mol) of trichloromethanesulfenyl chloride and 76 g (4.22 mol) of water dissolved in 886 ml of concentrated H2SO4 was stirred at 45°-50° for 1 hour in a 51. flask, at which time the initially-copious HC1 evolution had ceased. (Foaming presented problems in the beginning.) The mixture was transferred to a separatory funnel, and after 15 minutes, the layers were separated. The top, fluid layer, which amounted to 404.3 g (3.08 mol, 73% yield) of fairly pure chlorocarbonylsulfenyl chloride, was added to 373 g (3.08 mol) of benzamide in 1 1. of toluene in a 5 1. flask fitted with stirrer and reflux condenser. The mixture was stirred vigorously and was heated gently to 58°. A mildly exothermic reaction carried the temperature to 65° with foaming and vigorous gas evolution. The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours, and at 110° for 0.75 hours, at which time gas evolution had ceased. The reaction mixture was concentrated under vacuum to 1.5 mm and 90°. The residue was heated with 650 ml of methylcyclohexane; the mixture was treated with charcoal, filtered, and allowed to cool. The resultant solid was recrystallized from 650 ml of methylcyclohexane, heated to 75 (charcoal treatment and filtration) to give 375 g of very pale yellow solid, 5-phenyl-1,3,4 -oxathiazol-2-one, m.p. 64°-67°. An additional 27.2 g of product, m.p. 64°-67°, was obtained from the filtrates. The total yield, 412.2 g, corresponds to 75% of the theoretical amount.
Quantity
784.9 g
Type
reactant
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
886 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of benzamide (66.03 mmol) in toluene (132 mL) was added chlorocarbonylsulfenyl chloride (82.4 mmol). The reaction mixture was stirred at 100° C. for 4 h. After cooling to r.t. the reaction mixture was concentrated in vacuo, and the residue was crystallized from EtOAc to give the title compound (9.43 g) as a white solid: MS (m/z) 179.1 (M+1).
Quantity
66.03 mmol
Type
reactant
Reaction Step One
Quantity
82.4 mmol
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One

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